An In-depth Technical Guide to 2-(3-Methylphenyl)thiophene
An In-depth Technical Guide to 2-(3-Methylphenyl)thiophene
Abstract: This guide provides a comprehensive technical overview of 2-(3-Methylphenyl)thiophene, also known as 2-(m-tolyl)thiophene. It is tailored for researchers, scientists, and professionals in drug development. The document details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, and known applications, particularly within medicinal chemistry. All information is substantiated with references to authoritative sources to ensure scientific integrity and provide a foundation for further research and application.
Chemical Identity and Physicochemical Properties
2-(3-Methylphenyl)thiophene is an aromatic heterocyclic compound. It consists of a thiophene ring substituted at the 2-position with a 3-methylphenyl (m-tolyl) group. This structure makes it a valuable building block in organic synthesis, particularly for creating more complex molecules with potential biological activity.
Chemical Structure:
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IUPAC Name: 2-(3-Methylphenyl)thiophene
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Common Synonyms: 2-(m-Tolyl)thiophene
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CAS Number: 85553-43-1[1]
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Molecular Formula: C₁₁H₁₀S
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SMILES: Cc1cccc(c1)-c2cccs2
Table 1: Physicochemical Properties of 2-(3-Methylphenyl)thiophene
| Property | Value | Source(s) |
| CAS Number | 85553-43-1 | [1] |
| Molecular Weight | 174.26 g/mol | Calculated |
| Molecular Formula | C₁₁H₁₀S | [1] |
| Boiling Point | 264°C at 760 mmHg | [1] |
| Density | 1.085 g/cm³ | [1] |
| Appearance | Not specified (typically a liquid or low-melting solid) | - |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and acetone. | [2] |
Synthesis and Purification: A Validated Protocol
The synthesis of 2-arylthiophenes is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This method offers high yields and functional group tolerance.
Rationale for Method Selection:
The Suzuki-Miyaura coupling is chosen for its robustness, mild reaction conditions, and the commercial availability of the required starting materials (boronic acids and halo-thiophenes). The palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the efficient formation of the carbon-carbon bond between the thiophene and phenyl rings.
Detailed Experimental Protocol: Suzuki Coupling
This protocol describes the synthesis of 2-(3-Methylphenyl)thiophene from 2-bromothiophene and 3-methylphenylboronic acid.
Materials:
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2-Bromothiophene
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3-Methylphenylboronic acid
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Palladium(II) acetate [Pd(OAc)₂]
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Triphenylphosphine [P(Ph)₃]
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Potassium carbonate (K₂CO₃)
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Toluene (anhydrous)
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Water (degassed)
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Diethyl ether
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiophene (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.
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Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous toluene and degassed water in a 4:1 ratio by volume.
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Reaction: Heat the reaction mixture to reflux (approximately 85-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel, using hexane as the eluent, to yield pure 2-(3-Methylphenyl)thiophene.
Workflow Diagram: Synthesis of 2-(3-Methylphenyl)thiophene
Caption: Suzuki coupling workflow for the synthesis of 2-(3-Methylphenyl)thiophene.
Spectroscopic Characterization
Confirmation of the structure of 2-(3-Methylphenyl)thiophene is achieved through standard spectroscopic methods.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons on both the thiophene and phenyl rings, as well as a characteristic singlet for the methyl (CH₃) group protons around δ 2.4 ppm. The thiophene protons will appear as doublets or multiplets in the δ 6.9-7.2 ppm region.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for all 11 carbon atoms in the molecule, including the methyl carbon, the aromatic CH carbons, and the quaternary carbons of the rings.
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Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 174.05).
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching vibrations within the aromatic systems.
Applications in Research and Drug Development
Thiophene and its derivatives are crucial scaffolds in medicinal chemistry due to their structural similarity to benzene rings, which allows them to act as bioisosteres, but with different electronic and lipophilic properties.[3][4] This substitution can lead to improved pharmacological profiles, including enhanced potency, selectivity, or metabolic stability.
Key Roles:
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Anticancer Agents: The thiophene nucleus is present in numerous compounds investigated for their anticancer properties.[3][5] These molecules can act through various mechanisms, including the inhibition of kinases, microtubules, or carbonic anhydrase.[3]
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Antiviral and Antimicrobial Agents: Substituted thiophenes have been evaluated for activity against a range of pathogens.[5][6] For example, certain 2-aminothiophene derivatives have shown activity against HIV-1 and human cytomegalovirus (CMV).[5][7]
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Central Nervous System (CNS) Drugs: The thiophene scaffold is found in drugs targeting the CNS, including antipsychotics and anxiolytics.
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Material Science: Beyond medicine, arylthiophenes are precursors to polythiophenes, which are conducting polymers used in the development of organic electronic devices like solar cells and transistors.[8][9]
2-(3-Methylphenyl)thiophene serves as a key intermediate for synthesizing these more complex, biologically active molecules. Its specific substitution pattern provides a vector for further chemical modification to explore structure-activity relationships (SAR) in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-(3-Methylphenyl)thiophene and its precursors.
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General Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Avoid inhalation of vapors and contact with skin and eyes.[12]
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[10][11]
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Toxicology: The toxicological properties of this specific compound have not been fully investigated.[10] However, related thiophene compounds can cause skin, eye, and respiratory tract irritation.[12][13]
Always consult the latest Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[11][14]
Conclusion
2-(3-Methylphenyl)thiophene (CAS No. 85553-43-1) is a well-defined chemical entity with established physicochemical properties. Its synthesis is readily achievable through modern cross-coupling methodologies, making it an accessible building block for synthetic chemists. The inherent biological relevance of the arylthiophene scaffold ensures that this compound will continue to be a valuable intermediate for researchers in drug discovery and material science, providing a platform for the development of novel therapeutic agents and functional materials.
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- Sigma-Aldrich. (2024). Safety Data Sheet.
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- Nguyen, T. H., et al. (2020). A straightforward access to 2-amino-3-arylthiophenes has been developed via one-pot two-step three-component reaction of arylacetonitriles, chalcones and elemental sulfur.
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